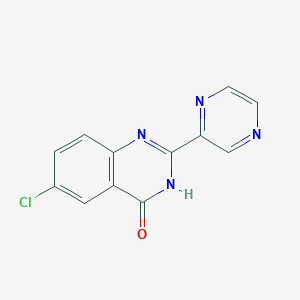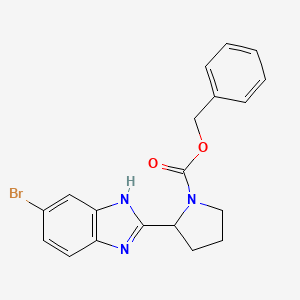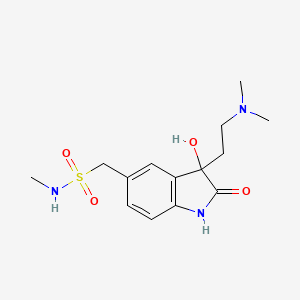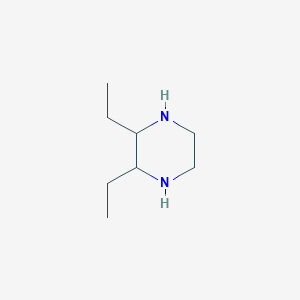
2,3-Diethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethylpiperazine: is a heterocyclic organic compound that belongs to the piperazine family It is characterized by a six-membered ring containing two nitrogen atoms at opposite positions, with ethyl groups attached to the second and third carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylpiperazine can be achieved through several methods:
-
Cyclization of 1,2-Diamine Derivatives: : This method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can be deprotected to yield this compound .
-
Intermolecular Cycloaddition: : Another method involves the intermolecular cycloaddition of alkynes bearing amino groups. This reaction can be catalyzed by various catalysts to form the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic cyclodeamination of ethylenediamine or diethylenetriamine. The process can be optimized using superacid catalysts such as sulfate on zirconium dioxide or zeolite-based catalytic systems, achieving high yields of the desired product .
化学反应分析
Types of Reactions
2,3-Diethylpiperazine undergoes several types of chemical reactions, including:
-
Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl groups, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: DBU, sodium hydroxide.
Catalysts: Superacid catalysts, zeolite-based catalytic systems.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
科学研究应用
2,3-Diethylpiperazine has several scientific research applications:
-
Pharmaceuticals: : It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with potential therapeutic effects.
-
Agrochemicals: : This compound is utilized in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.
-
Materials Science: : this compound is employed in the synthesis of materials with specific properties, such as polymers and resins, which have applications in various industries .
作用机制
The mechanism of action of 2,3-Diethylpiperazine involves its interaction with molecular targets and pathways within biological systems. It can act as an agonist or antagonist at various receptors, leading to specific physiological effects. For example, it may interact with neurotransmitter receptors, influencing neural activity and resulting in therapeutic effects .
相似化合物的比较
2,3-Diethylpiperazine can be compared with other similar compounds, such as:
2,3-Dimethylpiperazine: This compound has methyl groups instead of ethyl groups, leading to differences in its chemical properties and applications.
2,5-Dimethylpiperazine:
2-Ethyl-3-methylpiperazine: This compound has one ethyl and one methyl group, resulting in unique properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
属性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
2,3-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-7-8(4-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3 |
InChI 键 |
FOCWTZQPHKNTMZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(NCCN1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


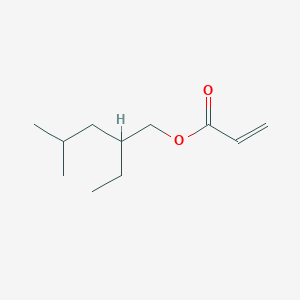
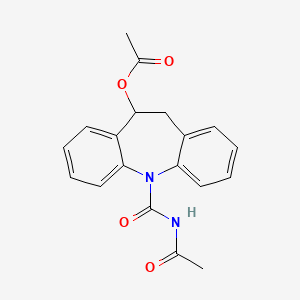
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
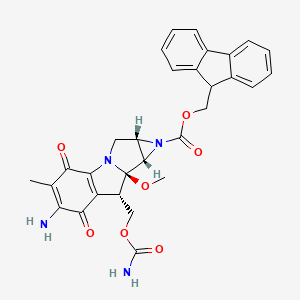
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
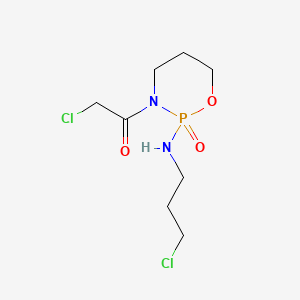
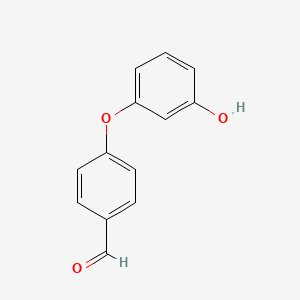
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)

![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
